Gaylussacin

描述

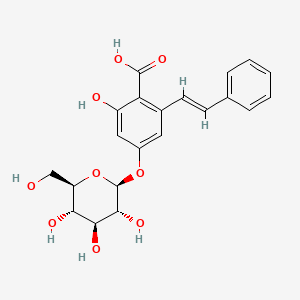

Gaylussacin (IUPAC name: 4-O-β-D-glucopyranosyl pinosylvic acid) is a phenolic glycoside derived from pinosylvic acid (2-hydroxy-4-methoxy-6-styrylbenzoic acid). It is naturally found in plants such as Gaylussacia baccata (black huckleberry), Gaylussacia frondosa (dangleberry), and Scutellaria scandens (climbing skullcap) . Structurally, it features a β-D-glucopyranoside group attached to the phenolic hydroxyl at the 4-position of the benzoic acid core (Figure 1).

属性

CAS 编号 |

38232-08-5 |

|---|---|

分子式 |

C21H22O9 |

分子量 |

418.4 g/mol |

IUPAC 名称 |

2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1 |

InChI 键 |

UPCRMPLOWXXPFK-BNVRZUOOSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |

同义词 |

gaylussacin |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Gaylussacin involves the conjugation of the naturally occurring phytochemical with specific peptides to enhance its targeting ability towards tumor cells . The synthetic route typically involves the use of Turbomole and COSMOthermX20 to analyze the physicochemical properties of the conjugates and individual peptides . The reaction conditions are optimized to ensure the stability and binding affinity of the conjugates with the target receptors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The use of high-performance liquid chromatography (HPLC) and mass spectrometry can aid in the purification and quantification of the final product .

化学反应分析

Types of Reactions

Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.

科学研究应用

Gaylussacin has a wide range of scientific research applications:

作用机制

The mechanism of action of Gaylussacin involves its ability to target multiple over-expressed receptors in tumor cells . The compound binds to receptors such as neuropilin1 (NRP1), integrin α1β1, and CD22, enhancing its anti-cancer properties . The binding interactions are facilitated by the compound’s hydrogen bond accepting and donating capabilities, which are analyzed using molecular docking and dynamics simulation studies .

相似化合物的比较

Structural Features

| Compound | R-Group Substitution | Molecular Formula | Source Plants |

|---|---|---|---|

| Pinosylvic acid (18) | -H (aglycone) | C₁₅H₁₂O₄ | Pinus species, Cajanus cajan |

| 4-O-Methylpinosylvic acid (19) | -CH₃ (methyl ether) | C₁₆H₁₄O₄ | Cajanus cajan (leaves) |

| This compound (20) | -β-D-glucopyranoside (glycoside) | C₂₁H₂₂O₉ | Gaylussacia baccata, Scutellaria scandens |

Key Structural Differences :

- Pinosylvic acid lacks substituents at the 4-position, rendering it more lipophilic.

- 4-O-Methylpinosylvic acid replaces the hydroxyl group with a methyl ether, increasing hydrophobicity.

Physicochemical Properties

- Solubility: this compound’s glycoside group improves aqueous solubility compared to the hydrophobic aglycone (pinosylvic acid) and methyl derivative . LogP values (estimated): Pinosylvic acid (~3.5), 4-O-methylpinosylvic acid (~3.8), this compound (~1.2).

- Stability: Glycosylation in this compound may protect the phenolic core from oxidation, extending its half-life in biological systems .

Research Findings and Gaps

Key Studies

- Source Identification : this compound was first isolated from Gaylussacia baccata and characterized via NMR and mass spectrometry, confirming its glycosidic structure .

- Comparative Bioactivity: A 2010 review noted that glycosylated phenolics like this compound often exhibit modulated bioactivity compared to their aglycones, balancing solubility and metabolic activation .

Unresolved Questions

- Pharmacokinetics: No in vivo studies compare the absorption and distribution of this compound with its analogs.

- Enzymatic Activation : The role of human β-glucosidases in this compound metabolism remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。